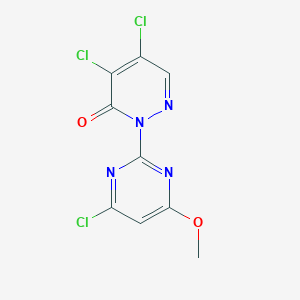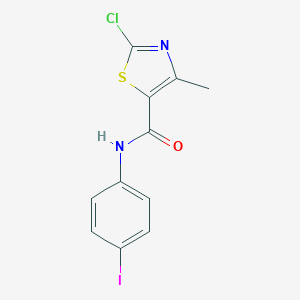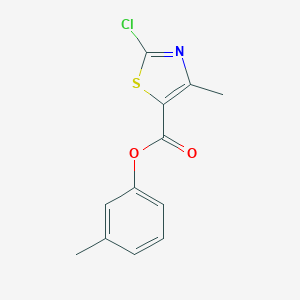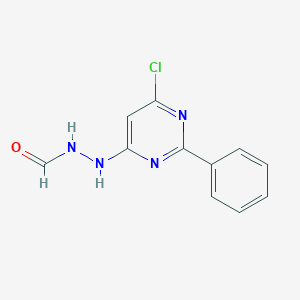![molecular formula C18H16N2O2S B287797 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione, also known as MTI-101, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of spiroindolones, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer activity. 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of DNA and RNA, which may contribute to its anti-infective activity.
Biochemical and Physiological Effects:
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In infectious disease research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to inhibit the growth and replication of various pathogens, including Plasmodium falciparum, Mycobacterium tuberculosis, and Staphylococcus aureus. In neurological disorder research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has several advantages for lab experiments, including its high potency and selectivity, which allow for the study of its effects on specific enzymes and proteins. However, there are also limitations to using 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione, including its potential use in combination therapy with other drugs, its use in drug delivery systems, and its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione and to optimize its synthesis and formulation for clinical use.
Métodos De Síntesis
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione can be synthesized using a multi-step process that involves the reaction of 4-methylbenzaldehyde with thiourea to form a thioamide intermediate, which is then reacted with 3-methylindole-2,3-dione to form the final product. The synthesis of 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, infectious diseases, and neurological disorders. In cancer research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In infectious disease research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has shown promising results in the treatment of malaria, tuberculosis, and other infectious diseases. In neurological disorder research, 5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Nombre del producto |
5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
|---|---|
Fórmula molecular |
C18H16N2O2S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
5//'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3//'-1H-indole]-2//',4-dione |
InChI |
InChI=1S/C18H16N2O2S/c1-11-3-6-13(7-4-11)20-16(21)10-23-18(20)14-9-12(2)5-8-15(14)19-17(18)22/h3-9H,10H2,1-2H3,(H,19,22) |
Clave InChI |
QVGMCDLRKDXWBB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC23C4=C(C=CC(=C4)C)NC3=O |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)CSC23C4=C(C=CC(=C4)C)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]formic hydrazide](/img/structure/B287715.png)




![4,5-dichloro-2-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287724.png)
![N'-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]formic hydrazide](/img/structure/B287726.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287728.png)
![5-amino-3-ethyl-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287729.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287730.png)
![5-amino-1-[6-(3-isopropyl-5-methylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B287731.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-phenyl-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287733.png)
![5-amino-1-[6-(4-chloro-3,5-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287735.png)
![Ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylate](/img/structure/B287737.png)